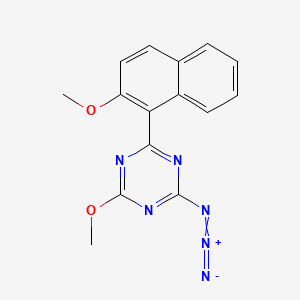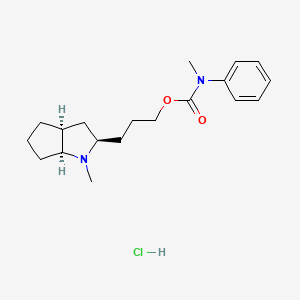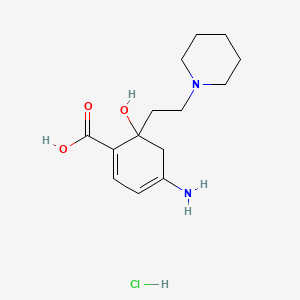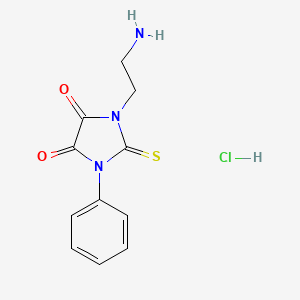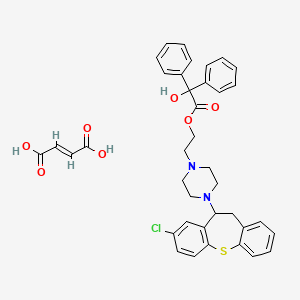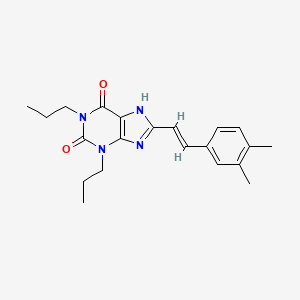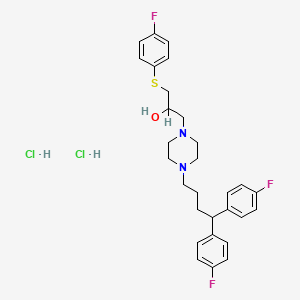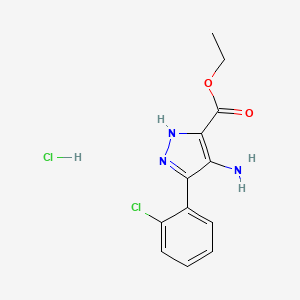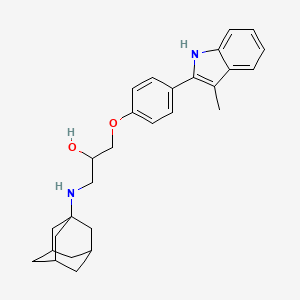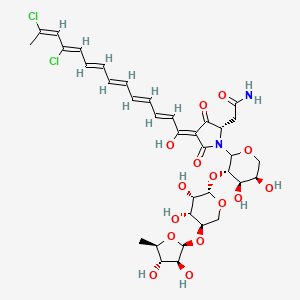
Aurantoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurantoside B is a tetramic acid glycoside derived from marine sponges, particularly those belonging to the genus Theonella . This compound is known for its unique structure, which includes D-xylopyranose, D-arabinopyranose, and 5-deoxyarabinofuranose residues . This compound has garnered significant interest due to its antifungal and cytotoxic properties, making it a promising candidate for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramic acid glycosides like Aurantoside B typically involves the use of α-amino or α-hydroxy esters and cumulated phosphorus ylide Ph₃PCCO in a domino addition–intra-Wittig alkenation sequence . This method allows for the efficient formation of the tetramic acid core structure, which is crucial for the biological activity of this compound.
Industrial Production Methods
advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Aurantoside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Aurantoside B has a wide range of scientific research applications, including:
Wirkmechanismus
Aurantoside B exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Aurantoside B is part of a family of compounds known as aurantosides, which share similar structural features and biological activities. Some of the similar compounds include:
Aurantoside A: Another tetramic acid glycoside with similar antifungal and cytotoxic properties.
Aurantoside I: Known for its excellent growth inhibition of various fungal strains.
Aurantoside K: Exhibits antifungal activity against a wide range of fungal species.
Compared to these similar compounds, this compound stands out due to its unique combination of sugar residues and its potent biological activities .
Eigenschaften
CAS-Nummer |
137895-71-7 |
|---|---|
Molekularformel |
C35H44Cl2N2O15 |
Molekulargewicht |
803.6 g/mol |
IUPAC-Name |
2-[(2S,4Z)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichloro-1-hydroxytetradeca-2,4,6,8,10,12-hexaenylidene]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-3,5-dioxopyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1 |
InChI-Schlüssel |
YZIOORMSEXDTKB-MONMVOPGSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@H]([C@H]2O)O)O[C@H]3[C@@H]([C@@H](COC3N4[C@H](C(=O)/C(=C(\C=C\C=C\C=C\C=C\C=C(\C=C(/C)\Cl)/Cl)/O)/C4=O)CC(=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


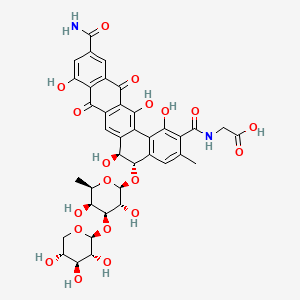
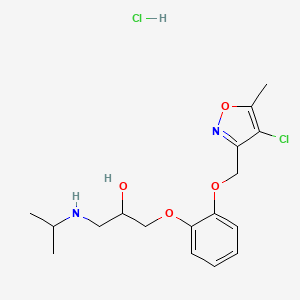
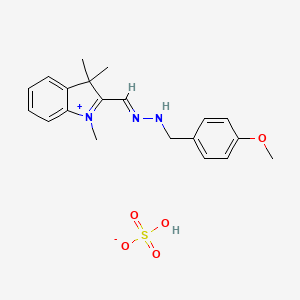
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
